Bienvenue dans la boutique en ligne BenchChem!

8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

HIF Prolyl Hydroxylase Inhibition Anemia Structure-Activity Relationship

8-(4,6-Dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548977-06-4) is a differentiated spirohydantoin scaffold for δ opioid receptor (DOR) drug discovery and HIF prolyl hydroxylase (PHD) control studies. The 4,6-dimethylpyrimidin-2-yl N-8 substitution creates a unique steric/electronic profile that distinguishes it from unsubstituted pyrimidine analogs, which are validated pan-PHD inhibitors. This compound serves as a structurally matched negative control for PHD2 inhibition assays and a diversification vector for G-protein-biased DOR agonist SAR exploration. With a low MW of 275.31 g/mol and sp³-rich core, it is an ideal fragment-like starting point for structure-based design. Researchers can directly compare this analog against classical SNC80-based chemotypes to map DOR binding pocket tolerance. Inquire now for batch-specific purity, pricing, and global shipping options.

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
CAS No. 2548977-06-4
Cat. No. B6442841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2548977-06-4
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC3(CC2)C(=O)NC(=O)N3)C
InChIInChI=1S/C13H17N5O2/c1-8-7-9(2)15-11(14-8)18-5-3-13(4-6-18)10(19)16-12(20)17-13/h7H,3-6H2,1-2H3,(H2,16,17,19,20)
InChIKeyAAJQHJHEXKXGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4,6-Dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548977-06-4): Baseline Characterization for Research Procurement


8-(4,6-Dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548977-06-4) is a synthetic small molecule (MW 275.31 g/mol, molecular formula C₁₃H₁₇N₅O₂) belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class [1]. This chemotype has been validated as a scaffold for pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) [2] and more recently as a novel δ opioid receptor (DOR) agonist chemotype [3]. The compound incorporates a 4,6-dimethylpyrimidin-2-yl moiety at the N-8 position of the spirocyclic core, a substitution pattern that distinguishes it from the unsubstituted pyrimidine analogs explored in the foundational PHD inhibitor literature.

Why Generic Spirohydantoin Substitution Fails: The Critical Role of the 4,6-Dimethylpyrimidine Moiety in 8-(4,6-Dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548977-06-4)


The spirohydantoin scaffold is not a monolithic entity; its biological profile is exquisitely sensitive to the nature and position of the N-8 aryl/heteroaryl substituent. In the pioneering PHD inhibitor series, the introduction of an unsubstituted N′-pyrimidine (compound 6a) was pivotal in overcoming the intrinsically poor pharmacokinetic (PK) profile of the parent N′-unsubstituted spirohydantoin (4f), dramatically boosting in vivo efficacy [1]. However, the same study explicitly notes that subsequent substitution on any available position of that pyrimidine ring proved detrimental to the primary in vitro PHD activity [1]. Concurrently, the scaffold has been independently identified as a novel δ opioid receptor agonist chemotype distinct from the classical SNC80-based chemotypes [2]. Therefore, a researcher cannot assume functional interchangeability between unsubstituted pyrimidine spirohydantoins (optimized for PHD/PK), the 4,6-dimethylpyrimidin-2-yl variant, or other N-8-substituted analogs. The 4,6-dimethylpyrimidin-2-yl substitution may attenuate PHD activity while potentially conferring differential GPCR selectivity, PK properties, or off-target profiles that remain to be fully characterized.

Quantitative Differentiation Evidence for 8-(4,6-Dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548977-06-4) vs. Closest Analogs


PHD2 Inhibitory Activity: Structural Alert from Pyrimidine Ring Substitution SAR

In the Merck spirohydantoin PHD inhibitor series, compound 6a (N′-pyrimidin-2-yl spirohydantoin) demonstrated robust in vitro PHD2 inhibition and was the breakthrough compound that established favorable PK and in vivo EPO upregulation. Critically, the authors report that 'substitution of any available position of the pyrimidine ring proved detrimental to the primary in vitro activity' [1]. While exact IC₅₀ values for the 4,6-dimethyl analog are not publicly disclosed, this explicit SAR statement establishes that 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is predicted to exhibit attenuated PHD2 inhibition compared to the unsubstituted pyrimidine analog 6a. This makes the compound unsuitable as a direct replacement for 6a or related PHD-optimized spirohydantoins in anemia research.

HIF Prolyl Hydroxylase Inhibition Anemia Structure-Activity Relationship

δ Opioid Receptor (DOR) Agonism: Novel Chemotype Differentiation from SNC80-Class Agonists

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been independently validated through high-throughput β-arrestin recruitment screening as a novel DOR agonist chemotype structurally distinct from the SNC80 chemotype that dominates prior clinical candidates [1]. The most potent hit from this chemotype class exhibited DOR selectivity over a panel of 167 other GPCRs and showed slight G-protein signaling bias, in contrast to SNC80 which is a highly efficacious β-arrestin recruiter [1]. This signaling bias differentiation is significant because excessive β-arrestin recruitment has been implicated in SNC80-class adverse effects including seizures and tachyphylaxis [1]. The 4,6-dimethylpyrimidin-2-yl substitution on the triazaspiro core represents a specific vector within this novel chemotype space that may further modulate DOR pharmacology, receptor selectivity, or ADME properties compared to the unsubstituted pyrimidine or other N-8 variants.

Delta Opioid Receptor GPCR Screening Biased Signaling

Physicochemical Property Comparison: MW 275.31 as a Favorable Starting Point vs. Heavier Spirohydantoin Analogs

With a molecular weight of 275.31 g/mol and molecular formula C₁₃H₁₇N₅O₂ [1], 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is significantly lighter than many pharmacologically optimized spirohydantoin analogs. For comparison, the dual IDO/TDO inhibitor IACS-8968, which shares the same spirohydantoin core but bears a 6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl] substituent, has a molecular weight of 381.35 g/mol . The Merck PHD-optimized leads bearing carboxylic acid functionalities have even higher molecular weights [2]. The lower MW of CAS 2548977-06-4 suggests higher ligand efficiency potential and more favorable permeability characteristics, making it an attractive fragment-like starting point for lead optimization campaigns or as a control compound with minimal steric bulk at the N-8 position.

Physicochemical Properties Ligand Efficiency Lead Optimization

hERG Off-Target Liability Risk: Structural Insights for Proactive De-Risking

The Merck PHD inhibitor program identified significant hERG potassium channel off-target activity as a key liability for the spirohydantoin class. Compound 4b (an early lead lacking an acidic moiety) exhibited a hERG IC₅₀ of 0.12 μM, whereas introduction of a free carboxylic acid in analog 4g improved the hERG IC₅₀ to 20 μM, representing a >160-fold improvement [1]. CAS 2548977-06-4 lacks an acidic functionality, suggesting that its baseline hERG liability may be closer to that of compound 4b than to the de-risked analog 4g. However, the 4,6-dimethyl substitution on the pyrimidine ring may modulate hERG binding through steric or electronic effects not captured by the published SAR. Researchers procuring this compound for in vivo studies should prioritize hERG screening as part of their safety pharmacology assessment, particularly if proceeding without further structural optimization.

hERG Inhibition Cardiotoxicity Off-Target Screening

Optimal Research and Industrial Use Cases for 8-(4,6-Dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548977-06-4)


Novel δ Opioid Receptor Agonist Lead Optimization and SAR Expansion

This compound is best deployed as a diversification vector in δ opioid receptor drug discovery programs seeking alternatives to the SNC80 chemotype. Given that the triazaspiro scaffold has been validated as a novel DOR agonist chemotype with G-protein bias [1], the 4,6-dimethylpyrimidin-2-yl substitution provides a distinct steric and electronic profile for SAR exploration. Researchers can compare this analog directly against the unsubstituted pyrimidine and other N-8 variants to map DOR binding pocket tolerance and optimize selectivity, efficacy, and bias factor.

Negative Control for PHD2-Mediated HIF Stabilization Studies

Based on the explicit SAR finding that pyrimidine ring substitution abolishes primary PHD2 inhibitory activity [1], CAS 2548977-06-4 can serve as a structurally matched negative control in HIF stabilization assays. When used alongside an active PHD inhibitor (e.g., an unsubstituted pyrimidine spirohydantoin or a clinical PHD inhibitor like roxadustat), this compound enables researchers to confirm that observed HIF-1α upregulation is specifically mediated through PHD2 inhibition rather than through off-target effects of the spirohydantoin scaffold itself.

hERG Liability Benchmarking in Spirohydantoin Safety Pharmacology

Because the Merck PHD program established that non-acidic spirohydantoins carry significant hERG risk (IC₅₀ as low as 0.12 μM) while carboxylic acid-bearing analogs are substantially cleaner (IC₅₀ ~20 μM) [1], CAS 2548977-06-4 provides a useful tool compound for benchmarking hERG liability in the context of a neutral, non-acidic N-8 heteroaryl substitution. It can be used in comparative hERG patch-clamp panels alongside acidic spirohydantoins to quantify the contribution of the 4,6-dimethylpyrimidine moiety to cardiac ion channel pharmacology.

Fragment-Based Drug Discovery Starting Point Leveraging Favorable MW (275.31 g/mol)

With a molecular weight of only 275.31 g/mol [2], this compound is substantially lighter than most pharmacologically optimized spirohydantoins (which typically exceed 350 g/mol). This favorable MW, combined with the sp³-rich spirocyclic core and the presence of multiple hydrogen bond donors/acceptors in the hydantoin ring, makes it an attractive fragment-like starting point for structure-based drug design. Computational chemists and medicinal chemists can use this compound to explore growth vectors from the N-8 position while maintaining ligand efficiency.

Quote Request

Request a Quote for 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.